molecular formula C12H24N2O2 B1375351 Tert-butyl 4-(methylamino)azepane-1-carboxylate CAS No. 878630-92-3

Tert-butyl 4-(methylamino)azepane-1-carboxylate

Cat. No. B1375351
M. Wt: 228.33 g/mol
InChI Key: JMDRWRUSBCUXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound with the linear formula C12H24N2O2 . It is used in various scientific and industrial applications.


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(methylamino)azepane-1-carboxylate is represented by the InChI code 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3 . The compound has a molecular weight of 228.33 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 4-(methylamino)azepane-1-carboxylate has a molecular weight of 228.33 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its exact mass and monoisotopic mass are both 228.183778013 g/mol . The topological polar surface area of the compound is 41.6 Ų .

Scientific Research Applications

  • Synthesis of Biologically Active Natural Products
    • Field : Organic Chemistry
    • Application : This compound has been used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
    • Method : The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this at the 3-position gave a compound which was converted to an N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get a compound with quantitative yield .
    • Results : The target compound was synthesized with a good yield and selectivity .

It’s also important to note that the structure of “Tert-butyl 4-(methylamino)azepane-1-carboxylate” includes a seven-membered ring and a secondary amine , which are common structural features in many biologically active compounds. Therefore, it’s possible that this compound could be used in the synthesis of a wide range of pharmaceuticals or other biologically active compounds.

It’s also important to note that the structure of “Tert-butyl 4-(methylamino)azepane-1-carboxylate” includes a seven-membered ring and a secondary amine , which are common structural features in many biologically active compounds. Therefore, it’s possible that this compound could be used in the synthesis of a wide range of pharmaceuticals or other biologically active compounds.

Safety And Hazards

The safety information for Tert-butyl 4-(methylamino)azepane-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(methylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRWRUSBCUXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methylamino)azepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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